molecular formula C9H9BrN2 B1519725 5-bromo-3-ethyl-1H-indazole CAS No. 864774-67-4

5-bromo-3-ethyl-1H-indazole

Cat. No.: B1519725
CAS No.: 864774-67-4
M. Wt: 225.08 g/mol
InChI Key: ULRBCMBSTWUHPK-UHFFFAOYSA-N
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Description

5-bromo-3-ethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

5-Bromo-3-ethyl-1H-indazole, like many indazole derivatives, has been found to interact with a variety of biological targets. The primary targets of this compound are often kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation .

Mode of Action

The interaction of this compound with its targets often results in the inhibition, regulation, and/or modulation of these kinases . This can lead to changes in the activity of these kinases, thereby affecting the signaling pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific targets of the compound. Given its interaction with kinases, it is likely that this compound affects pathways related to cell growth and proliferation . The inhibition of these kinases can disrupt these pathways, potentially leading to the suppression of disease progression in conditions such as cancer .

Pharmacokinetics

Like many indazole derivatives, it is likely to have good bioavailability due to its small size and ability to form hydrogen bonds .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its specific targets and the pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can lead to the suppression of cell growth and proliferation, potentially resulting in the inhibition of disease progression in conditions such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s action can also be influenced by the specific biological environment it is in, such as the type of cells or tissues it is interacting with .

Properties

IUPAC Name

5-bromo-3-ethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRBCMBSTWUHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670296
Record name 5-Bromo-3-ethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864774-67-4
Record name 5-Bromo-3-ethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864774-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-ethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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